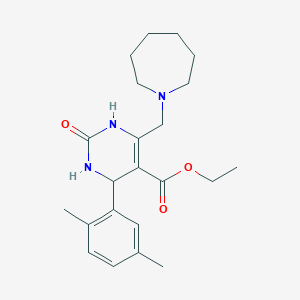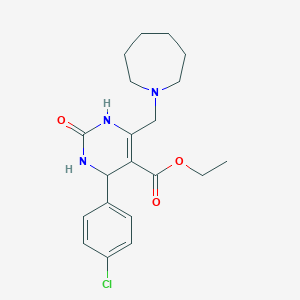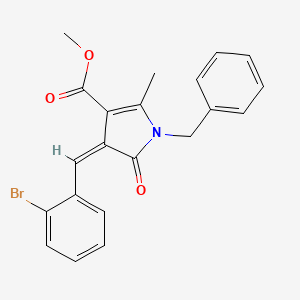![molecular formula C20H18N4O5 B4307277 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4307277.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as MN-64, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazole-based compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood yet. However, it has been suggested that this compound inhibits the activity of phosphodiesterase 10A (PDE10A), which is an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting the activity of PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the intracellular signaling pathways. This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Moreover, this compound has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It has shown potent antitumor activity in various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Moreover, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. However, this compound has some limitations as well. The synthesis of this compound is a complex process that requires multiple steps, which makes it difficult to produce in large quantities. Moreover, the mechanism of action of this compound is not fully understood yet, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. First, more studies are needed to understand the mechanism of action of this compound and its potential targets in the intracellular signaling pathways. Second, more studies are needed to optimize the synthesis method of this compound and to develop more efficient methods for its production. Third, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help in the development of its therapeutic potential. Fourth, more studies are needed to evaluate the safety and toxicity of this compound in animal models, which will help in the development of its clinical potential. Fifth, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various inflammatory diseases, including arthritis, colitis, and psoriasis. Sixth, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research studies. It has potent antitumor activity in various cancer cell lines and has anti-inflammatory and analgesic effects, making it a potential candidate for the development of anticancer drugs and the treatment of various inflammatory diseases. However, more studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has shown promising results in various scientific research studies. It has been found to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Moreover, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-28-19-9-15-14-5-2-3-6-17(14)29-18(15)10-16(19)22-20(25)7-4-8-23-12-13(11-21-23)24(26)27/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZMTOVNSYASHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCCN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(4-nitro-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4307195.png)
![3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4307200.png)


![ethyl 4-(1,3-benzodioxol-5-yl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307225.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4307228.png)
![ethyl 2-[({[(4-benzylpiperidin-1-yl)carbonothioyl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4307229.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4307235.png)
![N-(3-chlorophenyl)-3-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)amino]benzamide](/img/structure/B4307245.png)

![ethyl 4-(4-chlorophenyl)-6-[(cyclohexylamino)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307262.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-methylbenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307269.png)
![ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307274.png)
![2-{1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4307283.png)